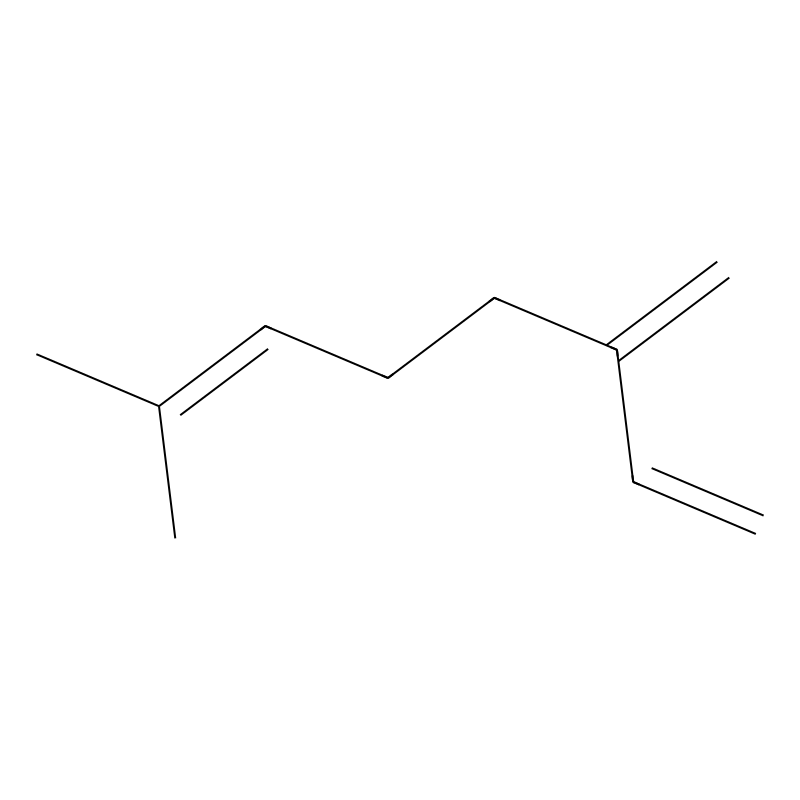

Myrcene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in ethanol and benzene

Soluble in oxygenated and chlorinated solvents.

In water, 5.60 mg/L at 25 °C

In water, 4.09 mg/L at 25 °C

0.0056 mg/mL at 25 °C

Insoluble in water; soluble in oils

Soluble (in ethanol)

Synonyms

Canonical SMILES

Anticancer Activity

Scientific Field: Oncology

Application Summary: Myrcene has been studied for its potential anticancer properties, particularly in human cell lines such as HeLa . It has been found to lead to an arrest of proliferation, a decrease in motility, and morphological changes with loss of sphericity and thickness, and DNA damage .

Methods of Application: The biological efficacy of myrcene was studied in human cell lines (HeLa, SH-SY5Y, and HDFa) through cytotoxicity, cell proliferation, cell migration, and morphology assays .

Results: Myrcene showed potential biological activity, especially in HeLa cells. In this cell line, it led to an arrest of proliferation, a decrease in motility, and morphological changes with loss of sphericity and thickness, and DNA damage .

Anti-inflammatory Activity

Scientific Field: Immunology

Application Summary: Myrcene has been found to have potent anti-inflammatory activity. It has been studied for its role in mitigating colon inflammation .

Methods of Application: The role of β-myrcene on colon inflammation was investigated using 2% DSS colitis and TNF-α challenged HT-29 adenocarcinoma cells as in vivo and in vitro models .

Results: The administration of β-myrcene in dextran sodium sulfate (DSS)-treated mice restored colon length, decreased disease activity index (DAI), myeloperoxidase (MPO) enzyme activity, and suppressed proinflammatory mediators .

Antibiotic Activity

Scientific Field: Microbiology

Application Summary: Myrcene has been reported to have potent antimicrobial activity, exhibiting bacteriostatic and bactericidal effects against tested pathogens .

Methods of Application: The antimicrobial activity of myrcene is typically studied through in vitro assays involving various bacterial strains .

Results: Myrcene has been found to inhibit the growth of certain types of bacteria and fungi .

Analgesic Activity

Scientific Field: Pharmacology

Application Summary: Myrcene has been highlighted for its potential as an analgesic. It has been found to block the production of certain substances in the body that may lead to inflammation and pain .

Methods of Application: The analgesic effects of myrcene are typically studied through in vivo assays involving animal models .

Results: Myrcene has been found to offer significant pain relief benefits .

Anti-mutagenic Activity

Scientific Field: Genetics

Application Summary: Myrcene has been found to exert anti-mutagenic properties, helping to combat gene, DNA, and cell mutations .

Methods of Application: The anti-mutagenic effects of myrcene are typically studied through in vitro assays involving various cell lines .

Results: Myrcene has been found to reduce UV- and 4NQO-induced mutations .

Treatment of Inflammatory Diseases

Scientific Field: Medicine

Application Summary: Myrcene has been explored for its potential in treating inflammatory diseases. It has been found to suppress proinflammatory mediators and pathways, which could be beneficial in treating diseases linked to inflammation .

Methods of Application: The role of myrcene in treating inflammatory diseases is typically studied through in vivo models involving animal subjects .

Results: Myrcene has been found to restore colon length, decrease disease activity index (DAI), myeloperoxidase (MPO) enzyme activity, and suppress proinflammatory mediators in DSS-treated mice .

Myrcene, chemically known as β-myrcene, is a naturally occurring hydrocarbon classified as a monoterpene. Its molecular formula is , and it has a molecular weight of approximately 136.24 g/mol. Myrcene is characterized by its yellow oily liquid form and pleasant, aromatic odor, often described as resinous with citrus and pine notes. It is primarily found in various plants, including hops, lemongrass, basil, and mangoes, contributing significantly to the aroma of these plants and playing a vital role in the brewing industry as a key flavor compound in hops .

- Diels–Alder Reactions: Myrcene acts as a diene in Diels–Alder reactions with dienophiles such as acrylic acid and maleic anhydride. This reaction allows for the formation of complex organic molecules and has been explored using continuous-flow processing for efficiency .

- Hydroxylation: Myrcene can be oxidized to form diols through hydroxylation reactions, yielding products with potential applications in various fields .

- Ozonolysis: In atmospheric chemistry, myrcene reacts with ozone to form ozonides and other products like 4-vinyl-4-pentenal. This reaction pathway is significant for understanding its role in air quality and environmental chemistry .

Myrcene exhibits several biological activities that have garnered interest in pharmacology:

- Sedative Effects: It has been identified as a sedating agent, particularly noted for its presence in hops, which are used in brewing .

- Anti-inflammatory Properties: Studies suggest that myrcene may possess anti-inflammatory effects, making it a candidate for therapeutic applications .

- Antimicrobial Activity: Research indicates that myrcene may inhibit the growth of certain bacteria and fungi, highlighting its potential as a natural preservative or therapeutic agent .

Myrcene can be synthesized through various methods:

- Natural Extraction: It can be extracted from essential oils of plants such as hops and lemongrass.

- Chemical Synthesis: Myrcene can also be synthesized from simpler organic compounds through processes like the Diels–Alder reaction or by using catalytic methods that involve the polymerization of simpler terpenes .

Myrcene has diverse applications across several industries:

- Food and Beverage: It is widely used in the food industry for flavoring due to its pleasant aroma.

- Pharmaceuticals: Its biological activities make it a candidate for use in developing new medications.

- Cosmetics: Myrcene is utilized in fragrances and personal care products for its aromatic properties.

- Agriculture: It may serve as a natural pesticide or fungicide due to its antimicrobial properties .

Research on myrcene's interactions focuses on its reactivity with various agents:

- Reactivity with Oxidizers: Myrcene can react vigorously with strong oxidizing agents, which may lead to hazardous situations if not handled properly .

- Polymerization Reactions: In the presence of acids or initiators, myrcene undergoes exothermic addition polymerization reactions, which can be utilized in synthetic applications but require careful control to prevent runaway reactions .

Myrcene shares structural similarities with several other terpenes. Here’s a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Key Characteristics | Unique Aspects |

|---|---|---|---|

| Limonene | Citrus aroma; found in citrus fruits | More polar; primarily used for cleaning products | |

| Pinene | Pine aroma; prevalent in pine trees | Exists as two isomers (alpha and beta); used in fragrances | |

| Ocimene | Sweet herbal aroma; found in basil | Less common; used in perfumes and flavorings | |

| Terpinolene | Floral aroma; found in tea tree oil | More reactive due to additional double bond |

Myrcene's unique combination of aromatic properties and biological activities distinguishes it from these similar compounds, making it particularly valuable in both culinary and therapeutic contexts .

Molecular Formula and Isomerism in β-Myrcene and α-Myrcene

Myrcene belongs to the monoterpene class, characterized by a 10-carbon skeleton derived from two isoprene units. Its molecular formula, $$ \text{C}{10}\text{H}{16} $$, is consistent across both isomers, but their structural arrangements differ significantly:

β-Myrcene’s isopropylidene group contributes to its prevalence in essential oils, whereas α-myrcene’s structural isomerism results in distinct reactivity and industrial applications.

Spectroscopic Characterization: NMR, GC-MS, and IR Spectral Analysis

Nuclear Magnetic Resonance (NMR)

- 13C NMR: β-Myrcene exhibits 10 distinct carbon signals. Key resonances include:

- 1H NMR: Protons adjacent to double bonds show characteristic splitting:

Gas Chromatography-Mass Spectrometry (GC-MS)

- β-Myrcene displays a base peak at $$ m/z = 93 $$, corresponding to the loss of a methyl group ($$ \text{C}7\text{H}9^+ $$).

- Fragmentation patterns include $$ m/z = 69 $$ (allylic cleavage) and $$ m/z = 41 $$ (propene ion).

Infrared (IR) Spectroscopy

- Key IR absorptions for β-myrcene:

- α-Myrcene shows a unique band at $$ 1695 \, \text{cm}^{-1} $$, indicative of strained double bonds.

Physicochemical Properties: Boiling Point, Density, and Solubility Profiles

The low water solubility and high volatility of myrcene make it ideal for steam distillation in essential oil extraction. Its nonpolar nature favors solubility in organic solvents like ethanol and diethyl ether.

Gas chromatography-mass spectrometry represents the gold standard analytical technique for myrcene quantification, offering exceptional sensitivity, selectivity, and the capability for structural confirmation through mass spectral analysis [10] [11]. The validation of gas chromatography-mass spectrometry methods for myrcene analysis requires comprehensive evaluation of multiple performance parameters to ensure analytical reliability and regulatory compliance [12] [13].

Chromatographic Separation Parameters

The optimization of chromatographic conditions represents a fundamental aspect of gas chromatography-mass spectrometry method development for myrcene analysis. Contemporary methods typically employ fused silica capillary columns with stationary phases such as 5% phenyl methyl siloxane, providing optimal separation efficiency for monoterpene compounds [10] [11]. Column dimensions of 30 meters length with 0.25 millimeter internal diameter and 0.25 micrometer film thickness have demonstrated superior performance for myrcene analysis [14] [12].

Temperature programming protocols require careful optimization to achieve adequate separation of myrcene from co-eluting monoterpenes while maintaining reasonable analysis times. Validated methods typically initiate oven temperatures at 70°C, followed by controlled heating ramps to final temperatures of 250°C [10] [11]. The carrier gas flow rate, commonly helium at 1.0-1.2 milliliters per minute, significantly influences separation efficiency and must be precisely controlled [14] [12].

Mass Spectrometric Detection Parameters

Mass spectrometric detection for myrcene analysis typically employs electron ionization at 70 electron volts, generating characteristic fragmentation patterns essential for compound identification and quantification [15] [14]. The molecular ion peak at mass-to-charge ratio 136 serves as the primary quantification ion, while fragment ions at mass-to-charge ratios 121, 93, and 79 provide structural confirmation [15] [12].

Selected ion monitoring mode significantly enhances sensitivity and selectivity compared to full scan acquisition, with detection limits typically ranging from 0.017 to 1.144 micrograms per milliliter depending on the analytical method and sample matrix [16]. The selection of appropriate dwell times, typically 100 milliseconds per ion, ensures adequate signal acquisition while maintaining chromatographic resolution [12].

Validation Parameter Requirements

Linearity represents a critical validation parameter for myrcene quantification methods, with acceptable correlation coefficients typically exceeding 0.990 across the analytical range [17] [16]. Contemporary validated methods demonstrate linear responses across concentration ranges from 1 to 100 micrograms per milliliter, with some methods extending linearity to 10,000 parts per billion [9] [17].

| Parameter | Typical Range | Acceptance Criteria | Method Dependency |

|---|---|---|---|

| Linearity (R²) | 0.990 - 0.999 | R² > 0.990 | Universal requirement |

| Detection Limit | 0.017 - 1.144 μg/mL | Method specific | Matrix dependent |

| Quantification Limit | 0.052 - 3.468 μg/mL | Method specific | Matrix dependent |

| Repeatability | 0.28 - 11.18% RSD | < 10% RSD | ICH guidelines |

| Intermediate Precision | 0.32 - 8.47% RSD | < 10% RSD | ICH guidelines |

Precision evaluation encompasses both repeatability and intermediate precision assessments, with relative standard deviation values typically maintained below 10% for acceptable analytical performance [17] [16]. Repeatability studies, conducted under identical analytical conditions, demonstrate relative standard deviation values ranging from 0.28 to 11.18% across different concentration levels [12] [16]. Intermediate precision, evaluated across different analysts and analytical sessions, shows comparable precision with relative standard deviation values from 0.32 to 8.47% [14] [16].

Accuracy and Recovery Studies

Accuracy validation for myrcene analysis typically employs spike recovery studies across multiple concentration levels, with acceptable recovery percentages ranging from 80 to 120% [17] [16]. Contemporary validation studies report recovery values from 67 to 105.7%, with most methods achieving recoveries within the acceptable range across low, medium, and high concentration levels [12] [16].

The selection of internal standards significantly influences method accuracy, with n-tridecane demonstrating superior performance due to its retention time positioning between monoterpenes and sesquiterpenes [10] [11]. Internal standard concentration is typically maintained at 100 micrograms per milliliter to ensure adequate signal response across the analytical range [10] [14].

System Suitability Parameters

System suitability evaluation ensures consistent analytical performance through assessment of column efficiency, peak symmetry, and resolution parameters [17]. Column efficiency values typically exceed 12,000 theoretical plates for myrcene analysis, with contemporary methods achieving efficiencies between 12,106 and 13,588 theoretical plates [17].

Tailing factor evaluation, calculated at 5% peak height, must not exceed 2.0 for acceptable peak symmetry, with validated methods typically achieving tailing factors between 1.05 and 1.11 [17]. Resolution requirements ensure adequate separation of myrcene from co-eluting compounds, with baseline resolution (Rs > 1.5) considered mandatory for quantitative analysis [18] [19].

Liquid Chromatography-Mass Spectrometry Applications

Liquid chromatography-mass spectrometry has emerged as a complementary analytical technique for myrcene quantification, particularly advantageous for thermally labile samples and complex matrices where gas chromatography may induce thermal degradation [8] [9]. The application of liquid chromatography-mass spectrometry for myrcene analysis encompasses diverse analytical scenarios, from pharmaceutical preparations to biological matrices [20] [17].

Chromatographic Method Development

Contemporary liquid chromatography methods for myrcene analysis typically employ reverse-phase chromatography with C18 stationary phases, providing adequate retention and separation for monoterpene compounds [17] [21]. Column selection significantly influences separation efficiency, with recent studies demonstrating superior performance using Phenomenex Synergi Fusion-RP columns (150 millimeters × 4.6 millimeters internal diameter, 4 micrometer particle size) [17] [22].

Mobile phase optimization represents a critical aspect of method development, with acetonitrile-water mixtures (60:40 volume ratio) demonstrating optimal performance for myrcene analysis [17] [21]. The addition of formic acid (0.1% volume/volume) enhances ionization efficiency for mass spectrometric detection while maintaining compatibility with mass spectrometry systems [9] [21].

Gradient elution protocols provide enhanced separation for complex terpene mixtures, with typical methods employing 14-minute gradients to achieve adequate resolution of multiple terpene compounds [9]. Isocratic elution methods offer simplified optimization for single-compound analysis or when co-eluting compounds are not problematic [17] [21].

Mass Spectrometric Detection Strategies

Atmospheric pressure chemical ionization represents the preferred ionization technique for myrcene analysis by liquid chromatography-mass spectrometry, providing enhanced sensitivity compared to electrospray ionization [9]. The protonated molecular ion at mass-to-charge ratio 137 serves as the primary precursor ion for tandem mass spectrometry experiments [9].

Selected reaction monitoring protocols enhance specificity and sensitivity through monitoring of characteristic fragmentation transitions [9]. Primary quantification transitions typically monitor the loss of neutral fragments, with mass-to-charge ratio 137 → 121 representing a common quantification transition for myrcene [9]. Qualifier transitions provide additional selectivity, with mass-to-charge ratio 137 → 93 serving as a secondary confirmation transition [9].

| Application Type | Detection Method | Sensitivity Range | Matrix Compatibility |

|---|---|---|---|

| Plant Extract Analysis | Triple Quadrupole MS/MS | 2-25 ppb | Hops, Cannabis |

| Nanoemulsion Quantification | UV Detection (225 nm) | 0.65-1.56 μg/mL | Formulated Products |

| Quality Control | Full Scan MS | Variable | Essential Oils |

| Pharmaceutical Applications | Targeted SRM | 10-100 ppb | Drug Preparations |

Sensitivity and Detection Capabilities

Detection limits for liquid chromatography-mass spectrometry analysis of myrcene vary significantly depending on the analytical approach and sample matrix [9] [17]. Oxygenated terpenes typically demonstrate superior detection limits (2-10 parts per billion) compared to hydrocarbon monoterpenes like myrcene, which achieve detection limits around 25 parts per billion [9].

The enhanced sensitivity observed for oxygenated compounds reflects their superior ionization efficiency under atmospheric pressure chemical ionization conditions [9]. Monoterpene hydrocarbons, lacking functional groups that facilitate protonation, demonstrate reduced ionization efficiency, necessitating higher concentrations for reliable detection [9].

Matrix Effects and Sample Preparation

Sample preparation protocols for liquid chromatography-mass spectrometry analysis must address potential matrix effects that can suppress or enhance analyte ionization [9] [17]. Simple methanol extraction procedures demonstrate adequate recovery for most plant matrices, with extraction efficiencies typically exceeding 80% for myrcene analysis [9].

Matrix effects evaluation requires comparison of analyte responses in pure solvent versus matrix-matched standards [9]. Significant matrix effects may necessitate the use of stable isotope-labeled internal standards or standard addition protocols to ensure accurate quantification [20].

Application-Specific Considerations

Pharmaceutical applications of liquid chromatography-mass spectrometry for myrcene analysis require compliance with regulatory guidelines for method validation and documentation [20] [17]. The Clinical and Laboratory Standards Institute provides comprehensive guidance for liquid chromatography-mass spectrometry method development and validation in clinical laboratory settings [20].

Quality control applications in essential oil analysis benefit from the reduced thermal stress associated with liquid chromatography compared to gas chromatography [17]. This advantage proves particularly valuable for quality control of aged or oxidized samples where thermal degradation may alter the analytical results [9].

Chiral Analysis and Isomeric Differentiation Techniques

The stereochemical complexity of myrcene presents significant analytical challenges, as the compound exists in multiple isomeric forms that require specialized separation techniques for accurate identification and quantification [5] [23]. Myrcene exists in two primary isomeric forms: β-myrcene (7-methyl-3-methylene-1,6-octadiene) and α-myrcene (2-methyl-6-methylene-1,7-octadiene), with β-myrcene representing the most common naturally occurring form [5] [24].

Stereochemical Considerations

The structural complexity of myrcene arises from the presence of multiple double bonds that create geometric isomerism possibilities [23] [24]. The compound contains two geometric centers, theoretically permitting four possible stereoisomers, though natural occurrence is predominantly limited to the β-configuration [24] [25]. Stereochemical assignments require sophisticated analytical approaches capable of distinguishing subtle structural differences between isomeric forms [26] [23].

Vapor-phase infrared spectroscopy provides valuable structural information for stereochemical determination, with characteristic absorption patterns differentiating cis and trans configurations [23]. The presence of vinyl-substituted carbon-carbon double bonds creates distinctive spectral signatures in the 900-1000 and 1590-1650 wavenumber regions [23]. These spectral differences enable unambiguous determination of stereochemical configurations in myrcene and related monoterpenes [23].

Chiral Gas Chromatography Methods

Chiral gas chromatography represents the most widely employed technique for enantiomeric separation of myrcene and related monoterpenes [18] [19]. Cyclodextrin-based stationary phases provide the chiral recognition necessary for enantiomeric separation through selective inclusion complex formation and surface interactions [18] [27].

β-Cyclodextrin derivatives demonstrate varying selectivity for myrcene enantiomers depending on the specific derivatization pattern [18] [19]. Permethylated β-cyclodextrin phases achieve separation factors ranging from 1.004 to 1.050 for various monoterpene enantiomers, though specific data for myrcene enantiomers remains limited in the literature [19]. Diethyl-substituted β-cyclodextrin phases demonstrate superior overall selectivity, providing baseline resolution for most target enantiomers [19].

| Chiral Stationary Phase | Separation Mechanism | Temperature Range | Optimal Applications |

|---|---|---|---|

| β-Cyclodextrin (permethylated) | Inclusion complexation | 70-200°C | General monoterpenes |

| β-Cyclodextrin (diethyl) | Mixed mechanism | 70-200°C | Comprehensive analysis |

| γ-Cyclodextrin (diacetylated) | Surface interactions | 70-200°C | Polar compounds |

| Rt-βDEXsm | Complex interactions | 50-220°C | Broad selectivity |

Cyclodextrin Phase Selection

The selection of appropriate cyclodextrin phases for myrcene chiral analysis depends on the specific analytical requirements and co-eluting compounds present in the sample matrix [18] [27]. γ-Cyclodextrin phases, containing eight glucose molecules compared to seven in β-cyclodextrin, provide enhanced surface interaction opportunities due to increased hydroxyl group availability [27].

Rt-βDEXsm and Rt-βDEXse columns offer complementary selectivity patterns, with the former providing baseline resolution for 19 of 25 tested chiral compounds and superior performance for α-pinene and linalool derivatives [18]. The latter demonstrates enhanced selectivity for limonene and related compounds, suggesting potential utility for myrcene isomer analysis [18].

Method Optimization Parameters

Chiral separation optimization requires careful control of multiple experimental parameters to achieve adequate resolution while maintaining reasonable analysis times [18] [19]. Linear velocity optimization proves particularly critical, with optimal values typically around 80 centimeters per second for hydrogen carrier gas, representing twice the velocity required for maximum column efficiency [18].

Temperature programming significantly influences chiral recognition, with lower initial temperatures generally providing enhanced selectivity at the expense of analysis time [18]. Column loading effects become pronounced for chiral separations, with sample overloading resulting in peak broadening and reduced enantiomeric separation [18].

Analytical Performance Characteristics

Chiral gas chromatography methods for monoterpene analysis demonstrate excellent precision, with retention time stability typically within one second across multiple analytical sessions [28]. The precision of enantiomeric ratio determinations depends on the specific enantiomeric composition, with relative standard deviation values ranging from 0.1 to 14.9% depending on the compound and enantiomeric excess [29].

Detection limits for chiral analysis typically exceed those achieved with conventional gas chromatography due to the reduced efficiency associated with chiral stationary phases [18] [28]. However, the enhanced selectivity provided by chiral separation often compensates for reduced sensitivity, particularly in complex matrices where co-elution presents analytical challenges [28].

Applications in Natural Product Analysis

Chiral analysis finds particular application in natural product authentication and quality control, where enantiomeric ratios serve as fingerprints for geographic origin and processing history [26] [28]. Essential oil analysis benefits significantly from chiral gas chromatography, as enantiomeric compositions provide information unavailable through conventional analytical approaches [28] [30].

Cannabis and hop analysis represents growing application areas for chiral monoterpene analysis, with enantiomeric ratios potentially serving as chemotaxonomic markers [31] [32]. The increasing interest in terpene profiles for these applications drives continued development of chiral analytical methodologies [31] [33].

Purity

Physical Description

Liquid

Yellow liquid with a pleasant odor; [Hawley]

Colourless or very pale straw-coloured mobile liquid; sweet balsamic aroma

Color/Form

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

167 °C

166.00 to 167.00 °C. @ 760.00 mm Hg

Flash Point

Heavy Atom Count

Taste

Density

Density: 0.7959 at 25 °C/25 °C; max absorption (isooctane): 224.5 nm /alpha-Myrcene/

0.789-0.793

LogP

4.17

log Kow = 4.33

Odor

Terpene odo

Decomposition

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H226 (99.71%): Flammable liquid and vapor [Warning Flammable liquids];

H304 (98.82%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (84.32%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (84.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (14.9%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.01 [mmHg]

2.09 mm Hg at 25 °C

Pictograms

Flammable;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Delavirdine

Biological Half Life

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

General Manufacturing Information

1,6-Octadiene, 7-methyl-3-methylene-: ACTIVE

A triply unsaturated aliphatic hydrocarbon found in oil of bay, verbena, hops, and others

FLAVORS USEFUL IN CITRUS IMITATIONS, FRUIT BLENDS.

REPELLENCY OF MONOTERPENE & RESIN VAPORS FOR THE FIR ENGRAVER BEETLE, SCOLYTUS VENTRALIS, DECREASED IN THE FOLLOWING ORDER: LIMONENE, DELTA3-CARENE, ALPHA-PINENE, MYRCENE, BETA-PINENE, PREFORMED RESIN, CAMPHENE, & TRICYCLENE.

ADDITION OF MYRCENE TO MIXTURE OF FRASS COMPONENTS ISOLATED FROM THE FEMALE BOLL WEEVIL IMPROVED THE ATTRACTION RESPONSE BY MALES.

For more General Manufacturing Information (Complete) data for MYRCENE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

THE COMPOSITION OF A USSR PEPPERMINT OIL CONTAINING 0.1% MYRCENE WAS CONFIRMED BY A COMBINATION GAS CHROMATOGRAPHY-MASS SPECTROSCOPIC METHOD.

MYRCENE WAS DETERMINED IN PINE OILS.

Storage Conditions

Interactions

The leafy parts of thyme and its essential oil have been used in foods for the flavor, aroma and preservation and also in folk medicines. The aim of the current study was to determine the components of Thymus vulgaris L essential oil and to evaluate the protective effects of this oil against aflatoxin-induce oxidative stress in rats. Thirty six mature male Sprague-Dawley were divided into six treatment groups and treated for 2 weeks as follows: control group; the groups treated orally with low and high doses of T. vulgaris oil (5 and 7.5 mg/kg b.w.); the group fed AFs-contaminated diet (2.5 mg/kg diet) and the groups fed AFs-contaminated diet and treated orally with the oil at the two tested doses. Blood and tissue samples were collected at the end of treatment period for biochemical study and histological examination. The results indicated that the oil contains Carvarcrol (45 mg/g), Thymol (24.7 mg/g), beta-Phellandrene (9.7 mg/g), Linalool (4.1 mg/g), Humuline (3.1 mg/g), alpha-Phellandrene (2.3 mg/g) and Myrcene (2.1 mg/g). However, alpha and beta-pinene, Myrcene, alpha-thyjone, Tricyclene, 1, 8-cineole, and beta-sabinene were found in lower concentrations. Treatment with AFs alone disturbs lipid profile in serum, decreases Total antioxidant capacity, increase creatinine, uric acid and nitric oxide in serum and lipid peroxidation in liver and kidney accompanied with a sever histological changes in the liver tissues. The oil alone at the two tested doses did not induce any significant changes in the biochemical parameters or the histological picture. The combined treatment showed significant improvements in all tested parameters and histological pictures in the liver tissues. Moreover, this improvement was more pronounced in the group received the high dose of the oil. It could be concluded that the essential oil of T. vulgaris has a potential antioxidant activity and a protective effect against AFs toxicity and this protection was dose dependent.

Dates

2. Terry I, Walter GH, Moore C, Roemer R, Hull C. Odor-mediated push-pull pollination in cycads. Science. 2007 Oct 5;318(5847):70. doi: 10.1126/science.1145147. PMID: 17916726.

3. Blanch JS, Peñuelas J, Llusià J. Sensitivity of terpene emissions to drought and fertilization in terpene-storing Pinus halepensis and non-storing Quercus ilex. Physiol Plant. 2007 Oct;131(2):211-25. doi: 10.1111/j.1399-3054.2007.00944.x. PMID: 18251893.